molecular formula C15H19N3O2 B2598710 N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pivalamide CAS No. 899963-36-1

N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pivalamide

Cat. No.: B2598710
CAS No.: 899963-36-1
M. Wt: 273.336
InChI Key: CZTQHDHTXOBBQH-UHFFFAOYSA-N
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Description

N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pivalamide is a synthetic organic compound based on the 1,3,4-oxadiazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities and favorable drug-like properties . This compound is of significant interest for early-stage pharmacological research, particularly in the fields of oncology and infectious diseases. Oxadiazole derivatives bearing substituted phenyl rings have demonstrated potent anticancer activity in preclinical studies. Structurally similar N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues have shown promising activity against a broad panel of human cancer cell lines, including leukemia, melanoma, and cancers of the colon, breast, and CNS, with one study identifying a specific analogue with a mean growth percent of 62.61 . The 1,3,4-oxadiazole core is also a prominent pharmacophore in antimicrobial discovery . Extensive research on analogous compounds, especially those incorporating nitroaryl groups, has revealed highly potent and broad-spectrum antimycobacterial activity, including efficacy against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis . The mechanism of action for these potent analogues has been experimentally confirmed as the disruption of mycobacterial cell wall biosynthesis through the inhibition of the essential enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) . The pivalamide (trimethylacetyl) group in this specific compound is a rational structural modification often employed to fine-tune physicochemical properties, potentially leading to enhanced metabolic stability and improved passive membrane diffusion in research applications. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-9-6-7-11(8-10(9)2)12-17-18-14(20-12)16-13(19)15(3,4)5/h6-8H,1-5H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTQHDHTXOBBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pivalamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3,4-dimethylbenzohydrazide with pivalic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted oxadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and as a component in specialty materials.

Mechanism of Action

The mechanism of action of N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in cancer research, it may inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Research Findings and Limitations

While the analogs in the Arab Journal of Medicinal Chemistry (2020) demonstrate moderate antimicrobial activity, the target compound’s bioactivity remains uncharacterized. Structural simplification (removal of thiazole and sulfanyl groups) in the target compound could streamline synthesis but may alter target selectivity . Further studies comparing enzymatic binding affinities or solubility profiles are warranted.

Biological Activity

N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pivalamide is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article aims to explore its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4O2C_{15}H_{18}N_{4}O_{2}, with a molecular weight of approximately 286.33 g/mol. The oxadiazole ring is significant due to its potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : This can be achieved through the cyclization of hydrazides with carboxylic acid derivatives.
  • Attachment of Pivalamide : The pivalamide moiety is introduced via nucleophilic substitution reactions.
  • Purification : Techniques such as recrystallization or chromatography are employed to purify the final product.

Biological Activities

This compound exhibits various biological activities:

1. Antimicrobial Activity

Research indicates that oxadiazole derivatives possess significant antimicrobial properties. In vitro studies have demonstrated that similar compounds show activity against a range of pathogens including Staphylococcus aureus and various Candida species .

2. Anticancer Properties

Compounds in the oxadiazole class have been explored for their anticancer potential. They may induce apoptosis in cancer cells or inhibit cell division by targeting specific cellular pathways associated with tumor growth .

3. Enzyme Inhibition

This compound has been investigated for its ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders such as Parkinson's disease. Some oxadiazole derivatives have shown nanomolar inhibitory potencies against MAO-B .

The mechanisms through which this compound exerts its biological effects may include:

  • Targeting Cellular Pathways : The compound may interact with specific receptors or enzymes involved in metabolic processes.
  • Inducing Apoptosis : By disrupting cellular signaling pathways, it may promote programmed cell death in cancer cells.
  • Inhibiting Enzymatic Activity : The inhibition of enzymes like MAO can lead to increased levels of neurotransmitters and potentially ameliorate symptoms in neurodegenerative diseases.

Case Studies

Several studies have documented the biological activity of oxadiazole derivatives:

  • Study on MAO Inhibition : A series of 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides were synthesized and evaluated for MAO-B inhibition with promising results indicating strong potential for treating neurodegenerative disorders .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of synthesized oxadiazole derivatives against various fungi and bacteria. Results showed that certain compounds were more effective than established antibiotics .

Comparative Analysis

The following table summarizes the biological activities of selected oxadiazole derivatives compared to this compound:

Compound NameAntimicrobial ActivityAnticancer ActivityMAO Inhibition
This compoundModeratePromisingYes
N-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]-3-(p-tolylthio)propanamideHighModerateNo
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-cyclohexylthio-propanamideLowHighYes

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